molecular formula C12H21N B1242017 (5S,7R)-3-ethyladamantan-1-amine

(5S,7R)-3-ethyladamantan-1-amine

Cat. No.: B1242017
M. Wt: 179.3 g/mol
InChI Key: OVQNSGBYKOJYBK-ZYANWLCNSA-N
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Description

(5S,7R)-3-ethyladamantan-1-amine is a specialized organic compound belonging to the class of 1,3-disubstituted adamantanes. This stereoisomer is of significant interest in pharmaceutical and medicinal chemistry research, particularly as a structural analog of NMDA receptor antagonists . Adamantane derivatives are renowned for their lipophilic, rigid cage-like structure, which promotes blood-brain barrier penetration and enhances metabolic stability, making them valuable scaffolds in central nervous system (CNS) drug discovery . The specific stereochemistry of the (5S,7R) configuration is crucial, as it can significantly influence the molecule's binding affinity and functional activity at biological targets. Researchers are exploring this and similar adamantane derivatives for their potential application in developing therapies for neurological conditions, with some compounds in this class being investigated for the prevention and treatment of cerebral ischemia . Furthermore, the adamantane core is a versatile building block in chemical synthesis, often used to create more complex molecular architectures, such as enzyme inhibitors like Tyrosyl-DNA Phosphodiesterase 1 (TDP1) inhibitors for oncology research . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C12H21N

Molecular Weight

179.3 g/mol

IUPAC Name

(5S,7R)-3-ethyladamantan-1-amine

InChI

InChI=1S/C12H21N/c1-2-11-4-9-3-10(5-11)7-12(13,6-9)8-11/h9-10H,2-8,13H2,1H3/t9-,10+,11?,12?

InChI Key

OVQNSGBYKOJYBK-ZYANWLCNSA-N

Isomeric SMILES

CCC12C[C@H]3C[C@@H](C1)CC(C3)(C2)N

Canonical SMILES

CCC12CC3CC(C1)CC(C3)(C2)N

Synonyms

1-amino-3-ethyladamantane
D 175
D-175
D175

Origin of Product

United States

Preparation Methods

Bromination-Alkylation Sequences

Patent CN101747212B demonstrates the bromination of adamantanecarboxylic acid at position 3 using liquid bromine and anhydrous AlCl₃, yielding 3-bromo-1-adamantanecarboxylic acid. While this method targets bromination, analogous approaches could be adapted for ethyl group introduction. For example, a Kumada or Negishi coupling using 3-bromoadamantane and ethylmagnesium bromide or ethylzinc reagents might install the ethyl group. However, the steric hindrance of adamantane may necessitate elevated temperatures or catalytic systems (e.g., Pd(PPh₃)₄) to facilitate cross-coupling.

Nitration and Reduction Pathways

Patent CN104761456A details the nitration of amantadine hydrochloride (1-aminoadamantane) using mixed acids, followed by hydroxylation under basic conditions. Although this route produces 3-nitro derivatives, selective reduction of the nitro group to an amine could be coupled with ethyl group installation. For instance, catalytic hydrogenation (H₂/Pd-C) of a 3-ethyl-1-nitroadamantane intermediate—synthesized via Friedel-Crafts alkylation—might yield the target amine. Challenges include avoiding over-reduction and preserving stereochemical integrity.

Stereochemical Control via Enzymatic and Asymmetric Methods

The (5S,7R) configuration requires enantioselective synthesis, which traditional chemical methods often struggle to achieve. Recent enzymatic advancements offer solutions.

Transaminase-Mediated Amination

PMC11214570 highlights engineered transaminases for synthesizing chiral amines with >99% enantiomeric excess (ee). Applying this to (5S,7R)-3-ethyladamantan-1-amine, a ketone precursor (3-ethyladamantan-1-one) could undergo asymmetric amination using a (S)-selective transaminase. For example, the Vibrio fluvialis aminotransferase (Vfat) variant, optimized for bulky substrates, has been used to aminate sterically hindered ketones. Reaction conditions (pH 7.5, 30°C, PLP cofactor) and substrate loading would require optimization to accommodate the adamantane framework.

Chiral Auxiliary and Catalytic Asymmetric Hydrogenation

Asymmetric hydrogenation of enamine intermediates presents another route. A prochiral enamine, such as 3-ethyladamant-1-ene-1-amine, could be hydrogenated using a chiral Ru-BINAP catalyst to induce the desired (5S,7R) configuration. This method, however, demands precise control over the double bond’s geometry and catalyst-substrate compatibility.

Synthetic Routes and Comparative Analysis

The following table summarizes potential synthetic pathways, with key parameters derived from analogous syntheses:

Method Starting Material Key Steps Yield Stereoselectivity
Bromination-CouplingAdamantanecarboxylic acidBromination, Kumada coupling, amination~45%Low (racemic)
Nitration-ReductionAmantadine hydrochlorideNitration, ethylation, catalytic reduction~60%Moderate (requires resolution)
Enzymatic Amination3-Ethyladamantan-1-oneTransaminase-catalyzed amination~75%High (>95% ee)
Asymmetric Hydrogenation3-Ethyladamant-1-ene-1-amineRu-BINAP hydrogenation~50%High (90–95% ee)

Bromination-Coupling Limitations

While bromination at position 3 is well-established, subsequent coupling with ethyl reagents faces steric challenges. Yields for analogous adamantane cross-couplings rarely exceed 50%, and stereochemical outcomes are unpredictable without chiral ligands.

Enzymatic Route Feasibility

The enzymatic approach offers superior stereocontrol but requires synthesizing 3-ethyladamantan-1-one. This ketone could be accessed via oxidation of 3-ethyladamantanol (from hydroboration-oxidation of 3-ethyladamantene). Recent work in PMC7346261 demonstrates adamantane oxidation using HNO₃/H₂SO₄ mixtures, albeit with selectivity challenges.

Process Optimization and Scalability

Protecting Group Strategies

Tert-butoxycarbonyl (Boc) protection of the amine during ethylation steps prevents undesired side reactions. For example, in the bromination-coupling route, Boc-protected 3-bromoadamantane could undergo coupling, followed by deprotection under acidic conditions (HCl/EtOAc).

Solvent and Temperature Effects

Nonpolar solvents (toluene, ether) favor adamantane functionalization by minimizing solvation effects. Patent CN101747212B reports refluxing toluene (110°C) for 48–60 hours during bromination, while enzymatic methods require aqueous buffers at moderate temperatures (30–40°C) .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (5S,7R)-3-ethyladamantan-1-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via Hofmann rearrangement using NaBr-mediated electrochemical methods (yield: ~89%) . Key steps include controlling temperature (e.g., 0–5°C for intermediate stabilization) and using anhydrous solvents to minimize side reactions. Optimization involves adjusting stoichiometric ratios (e.g., NaBr:substrate at 1.2:1) and reaction time (monitored via TLC/HPLC). Post-synthesis purification via recrystallization (e.g., ethyl acetate/hexane) ensures ≥95% purity.

Q. Which spectroscopic techniques are critical for structural elucidation and purity assessment?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) identifies stereochemistry (e.g., coupling constants for (5S,7R) configuration) and ethyl/adamantane group positions .
  • HRMS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • Chiral HPLC : Separates enantiomers using columns like Chiralpak IA-3 (hexane:isopropanol = 90:10, 1 mL/min) to validate stereochemical purity .

Q. What in vitro assays are suitable for preliminary neuroprotective or antiviral activity screening?

  • Methodological Answer :

  • Neuroprotection : Use SH-SY5Y neuronal cells under oxidative stress (H₂O₂-induced), measuring viability via MTT assay. Compare to memantine (positive control) at 10–100 μM concentrations .
  • Antiviral : Plaque reduction assays against influenza A (MDCK cells) with EC₅₀ calculations. Include ribavirin as a control .

Advanced Research Questions

Q. How can computational tools predict biological activity, and what experimental validation is required?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with NMDA receptors (PDB: 4TLM) or viral M2 proton channels. Focus on binding affinity (ΔG) and key residues (e.g., GluN2B for neuroprotection) .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes. Validate via SPR (surface plasmon resonance) to measure KD values .

Q. How to resolve contradictions in reported biological activities of adamantane derivatives?

  • Methodological Answer :

  • Systematic Review : Follow PRISMA guidelines to aggregate data from PubMed/Reaxys. Use meta-analysis (random-effects model) to quantify heterogeneity (I² statistic) .
  • Dose-Response Analysis : Re-evaluate conflicting studies using standardized assays (e.g., fixed cell lines, consistent IC₅₀ protocols) to isolate structural vs. experimental variables .

Q. What strategies improve blood-brain barrier (BBB) penetration in in vivo neuropharmacology studies?

  • Methodological Answer :

  • LogP Optimization : Adjust lipophilicity via prodrug design (e.g., esterification of amine groups) to target LogP = 2–3 .
  • In Situ Perfusion : Quantify BBB permeability in rodents using LC-MS/MS to measure brain:plasma ratios (target ≥0.5) .

Methodological Framework Integration

Q. How to design a study linking this compound to NMDA receptor modulation?

  • Methodological Answer :

  • Hypothesis : The compound non-competitively inhibits NMDA receptors via pore-blocking (similar to memantine).
  • Experimental Workflow :

Electrophysiology : Patch-clamp recordings on HEK293 cells expressing GluN1/GluN2B receptors (IC₅₀ determination).

Mutagenesis : Introduce W607A mutation in GluN2B to test binding site specificity .

In Vivo Validation : Morris water maze tests in Aβ-overexpressing mice (dose: 5 mg/kg, i.p.) .

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